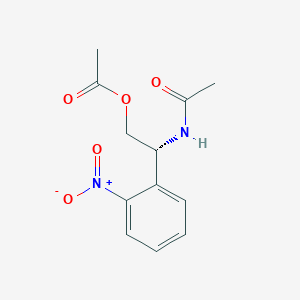

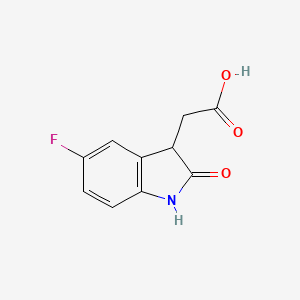

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate

説明

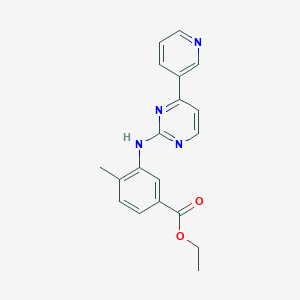

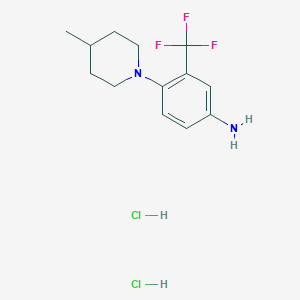

(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, also known as ANP, is an organic compound belonging to the class of nitro-substituted phenylglycinols. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of pharmaceuticals and other compounds. ANP is a versatile molecule that has a variety of applications in both scientific research and laboratory experiments.

科学的研究の応用

Hydroxyl Protection and Organic Synthesis

- Hydroxyl Protecting Group : The (2-nitrophenyl)acetyl (NPAc) group, related to the compound , is reported to be useful for the protection of hydroxyl functions in organic synthesis. It's orthogonal to commonly used protecting groups like tert-butyldimethylsilyl and levulinoyl, indicating its selective utility (Daragics & Fügedi, 2010).

Material Science Applications

- Cellulose Acetate Modification : Cellulose acetate was modified using compounds including N-(phenyl amino) maleimides, which is structurally similar to the subject compound. The modification improved the thermal stability, mechanical properties, and reduced wettability of cellulose acetate (Abdel-Naby & Al‐Ghamdi, 2014).

Biochemical and Biomedical Research

- Fluorescent–Colorimetric Sensor : A Schiff base sensor, functionalized with a compound structurally related to (R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate, was developed for detecting Hg2+ ions. This sensor demonstrated high selectivity and reversible sensing capability, useful in real-time applications (Jiménez-Sánchez, Fárfan, & Santillán, 2013).

- Protein Modification : Research on protein nitrosylation, a form of protein modification involving nitro compounds, highlighted the autocatalytic mechanism where the target protein catalyzes its own modification. This finding can lead to the design of specific hydrophobic compounds for targeted protein inactivation (Nedospasov, Rafikov, Beda, & Nudler, 2000).

Chemical Synthesis and Analysis

- Chromogenic Substrate for Esterases : The development of a stable chromogenic substrate using an acetyl ester and p-nitroaniline group, related to the chemical structure in focus, provides a useful tool in enzymatic assays, especially for esterase activity detection (Levine, Lavis, & Raines, 2008).

- Reactive Intermediates in Carcinogenesis : Studies on the carcinogenic significance of reactive intermediates derived from acetate esters of alpha-hydroxynitrosamines, which are structurally related to the compound , contribute to the understanding of carcinogenic mechanisms in chemical compounds (Loeppky, Sukhtankar, Gu, & Park, 2005).

These insights demonstrate the diverse applications of this compound and related compounds in scientific research, spanning from organic synthesis to material science and biochemical studies.

Scientific Research Applications of this compound

Protecting Groups in Organic Synthesis

The (2-nitrophenyl)acetyl group has been utilized as a protective group for hydroxyl functions in organic synthesis. This group, derived from (2-nitrophenyl)acetic acid, is useful due to its stability under various transformations and its selective removal using Zn and NH4Cl without affecting common protecting groups like tert-butyldimethylsilyl and levulinoyl (Daragics & Fügedi, 2010).

Modification of Cellulose Acetate

Cellulose acetate (CA) has been chemically modified using derivatives similar to this compound, improving its mechanical properties and thermal stability. These modifications enhance the polymer's applications in various fields due to improved physical characteristics (Abdel-Naby & Al‐Ghamdi, 2014).

Reversible Fluorescent–Colorimetric Sensors

Compounds like this compound have been utilized in developing fluorescent–colorimetric sensors. Such sensors exhibit high selectivity and are used for detecting specific ions like Hg2+, showcasing potential in real-time applications due to their reversible nature (Jiménez-Sánchez et al., 2013).

Enzymatic Protein Modification

The compound's related structures have been involved in enzymatic processes like protein acetylation, where specific residues in proteins are modified, influencing their activity and function. This modification plays a critical role in biological processes (Park et al., 1966).

Protein Nitrosylation

Similar nitro-containing compounds participate in protein nitrosylation, a significant protein modification impacting numerous physiological and pathological processes. This process involves nitric oxide and its oxides, altering protein activity and function (Nedospasov et al., 2000).

Chromogenic Substrates for Esterases

Compounds like p-Nitrophenyl acetate, structurally related to this compound, serve as substrates for detecting esterase activity. Their stability and reactivity make them useful in various biochemical assays (Levine et al., 2008).

特性

IUPAC Name |

[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHIYYYLTMNAHH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1390769.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)